2,4,6-trimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
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Description
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of hydrazine with pyrazole derivatives . The structures of the synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the coupling of hydrazine with pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques, including elemental microanalysis, FTIR, and 1H NMR .Future Directions
properties
IUPAC Name |
2,4,6-trimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-13-16(2)22(17(3)14-15)31(29,30)27-19-7-5-18(6-8-19)24-20-9-10-21(26-25-20)28-12-4-11-23-28/h4-14,27H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHIMNFMJNLFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide |
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